A Comprehensive Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile
A Comprehensive Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile
CAS Number: 968-86-5
This technical guide provides an in-depth overview of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile is a synthetic organic compound with the chemical formula C19H21N3[1]. It is recognized for its role as a key precursor in the synthesis of various compounds, including porphyrin-fentanyl conjugates, which have potential applications in photodynamic therapy and boron neutron capture therapy for brain tumors[2].
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 968-86-5[3] |
| Molecular Formula | C19H21N3[1][3][4] |
| Molecular Weight | 291.39 g/mol [4] |
| IUPAC Name | 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile |
| Synonyms | 4-Anilino-1-benzylpiperidine-4-carbonitrile, Fentanyl Cyanide, NSC 73005[3] |
| InChI Key | AYYPQRMTCMCFSL-UHFFFAOYSA-N[3][4] |
| SMILES | C1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3[3] |
Spectroscopic and Analytical Data
Detailed spectroscopic analysis is crucial for the characterization of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (250 MHz, CDCl₃) | δ 1.92 (td, J₁= 3.6 Hz, J₂ = 10.8 Hz, 2H, CH₂), 2.29–2.53 (m, 4H, CH₂), 2.79–2.85 (m, 2H, CH₂), 3.56 (s, 2H, CH₂Ph), 3.64 (s, 1H, NH), 6.88–6.95 (m, 3H, ArH), 7.20–7.33 (m, 7H, ArH)[2] |
| ¹³C NMR (CDCl₃) | δ 36.09, 49.27, 59.06, 62.58, 117.78, 120.93, 127.26, 128.96, 129.00, 129.31, 134.02, 138.00, 143.29[2] |
| Mass Spectrometry (MALDI-TOF) | m/z 290.9 (M⁺)[2] |
Crystallographic Data
The molecular structure of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile has been determined by X-ray crystallography.
Table 3: Crystallographic Data [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.7718 (13) |
| b (Å) | 10.0415 (14) |
| c (Å) | 15.9519 (15) |
| β (°) | 94.532 (9) |
| Volume (ų) | 1560.4 (3) |
| Z | 4 |
The piperidine ring adopts a chair conformation, with the cyano group in an axial position and the benzyl and phenylamino groups in equatorial positions[2].
Experimental Protocols
Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile
An optimized procedure for the synthesis of the title compound has been reported with a yield of 89.5%[2].
Experimental Workflow
Detailed Methodology [2]
-
To a 100 ml round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), potassium cyanide (2.6 g, 40 mmol), and dry dichloromethane (40 ml).
-
Cool the reaction mixture to 0°C and stir under argon for 20 minutes.
-
Add acetic acid (1.8 g, 30 mmol) to the reaction mixture over a period of 10 minutes.
-
Heat the final mixture at 50°C for 24 hours.
-
After cooling, perform an aqueous workup by adding water and extracting the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry them over anhydrous sodium bicarbonate, and concentrate under reduced pressure to obtain a yellow solid.
-
Purify the crude product by recrystallization from a dichloromethane/hexane mixture to yield colorless crystals.
Conversion to 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide
The carbonitrile can be hydrolyzed to the corresponding carboxamide.
Experimental Workflow
Detailed Methodology [5]
-
At approximately 0°C, add 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile (24.0 g; 82.47 mmol) portion-wise to 95% sulfuric acid (311 g; 3.01 mol) over about 1 hour.
-
Stir the mixture at ambient temperature for approximately 16 hours.
-
Pour the reaction mixture onto crushed ice and continue stirring for about 1 hour.
-
Collect the resulting precipitate by filtration.
Applications and Significance
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile serves as a crucial intermediate in the synthesis of more complex molecules. Its primary documented use is as a precursor for fentanyl analogs and related compounds. The conversion of the nitrile group to other functionalities, such as amides and carboxylic acids, opens pathways to a variety of derivatives with potential pharmacological activities[5][6]. Its structural relationship to fentanyl highlights its importance in the development of novel opioid receptor modulators.
References
- 1. parchem.com [parchem.com]
- 2. 4-Anilino-1-benzylpiperidine-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
